molecular formula C14H10ClN3O3S B2736977 N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide CAS No. 865543-70-0

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide

Cat. No.: B2736977
CAS No.: 865543-70-0
M. Wt: 335.76
InChI Key: PYCASNVPQWGSKL-UHFFFAOYSA-N
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Description

The compound is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom . The presence of the oxadiazole group suggests that it might have interesting chemical properties, as oxadiazoles are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with several different functional groups present. The thiophene and oxadiazole rings would likely contribute to the compound’s stability and reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups .

Scientific Research Applications

Anticonvulsant and Benzodiazepine Receptor Agonism

A series of compounds, including those with structural similarities to N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide, have been designed and synthesized for their potential anticonvulsant activities and affinity towards benzodiazepine receptors. These compounds exhibit significant anticonvulsant activity in models of electroshock and pentylenetetrazole-induced lethal convulsions. Notably, some compounds have shown to induce sedative-hypnotic activity without impairing learning and memory, indicating their potential for further pharmacological development (Faizi et al., 2017).

Molecular Structure and Intermolecular Interactions

Research into compounds with similar structural frameworks has focused on understanding their molecular structure through techniques such as X-ray diffraction and DFT calculations. This research provides insights into how intermolecular interactions, including dimerization and crystal packing, influence molecular geometry and the rotational conformation of aromatic rings. Such studies are fundamental for the design of compounds with optimized pharmacological properties (Karabulut et al., 2014).

Enzymatic Activity Modulation

Investigations into the biochemical effects of similar compounds have demonstrated their ability to modulate the activities of specific transferase enzymes. This includes the activation of enzymes such as GOT and GPT, alongside inhibitory effects on γ-GT activity. Understanding how these compounds influence enzymatic activity is crucial for developing therapeutic agents with targeted biological effects (Tomi et al., 2010).

Antimicrobial and Antifungal Properties

Compounds bearing the 1,3,4-oxadiazole moiety have been studied for their potential antimicrobial and antifungal properties. These studies have identified several derivatives with significant activity against a range of bacterial and fungal pathogens. The research highlights the potential of these compounds in addressing microbial diseases and underscores the importance of structural optimization for enhanced therapeutic efficacy (Desai et al., 2013).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many oxadiazole derivatives are biologically active and could potentially interact with various enzymes or receptors in the body .

Safety and Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. Without specific data, it’s hard to say exactly what hazards it might pose .

Future Directions

Future research could involve exploring the potential biological activities of this compound, as well as optimizing its synthesis and characterizing its physical and chemical properties .

Properties

IUPAC Name

N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O3S/c1-20-9-5-3-2-4-8(9)12(19)16-14-18-17-13(21-14)10-6-7-11(15)22-10/h2-7H,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCASNVPQWGSKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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